N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a complex organic compound featuring a quinoline core, a pyrrolidine ring, and a thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a complex molecule that incorporates both a pyrrolidine and a thiazole moiety For instance, pyrrolidine derivatives have been associated with various bioactive molecules with target selectivity . Similarly, thiazole derivatives have been linked to a multitude of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of this compound is likely to be influenced by the properties of its constituent moieties. The pyrrolidine ring, for instance, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . On the other hand, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . These properties could influence how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with pyrrolidine and thiazole derivatives, it is plausible that multiple pathways could be affected . .
Pharmacokinetics
Heterocyclic compounds like this one are often used in drug development due to their ability to modify physicochemical parameters and achieve optimal adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with pyrrolidine and thiazole derivatives, the compound could potentially have a wide range of effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could affect its bioavailability and distribution . Additionally, the spatial orientation of substituents on the pyrrolidine ring could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or thiazole rings.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is unique due to its specific combination of the quinoline, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQSJMMKIZOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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